molecular formula C18H17Cl2N3O3 B14573452 1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid CAS No. 61698-26-8

1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid

Cat. No.: B14573452
CAS No.: 61698-26-8
M. Wt: 394.2 g/mol
InChI Key: GOGSDTVRYNLYHE-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a phenylpropyl group substituted with dichlorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include substituted imidazole derivatives, oxides, and reduced compounds with modified functional groups.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole involves its interaction with specific molecular targets. For example, similar imidazole compounds inhibit cytochrome P-450 enzymes, affecting the synthesis of essential cellular components . This inhibition can lead to increased cellular permeability and leakage of cellular contents, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole is unique due to its specific substitution pattern and combination with nitric acid, which imparts distinct chemical and biological properties

Properties

CAS No.

61698-26-8

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid

InChI

InChI=1S/C18H16Cl2N2.HNO3/c19-16-6-7-17(18(20)11-16)15(12-22-9-8-21-13-22)10-14-4-2-1-3-5-14;2-1(3)4/h1-9,11,13,15H,10,12H2;(H,2,3,4)

InChI Key

GOGSDTVRYNLYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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